N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide
Description
Chemical Identity and Nomenclature
IUPAC Name :
this compound
Molecular Formula :
C₁₈H₁₈N₂O₆
Molecular Weight :
358.35 g/mol
Structural Features :
- A hydrazone backbone (-NH-N=CH-) linking two aromatic moieties.
- Electron-donating groups : Three methoxy (-OCH₃) substituents on the benzohydrazide ring and a hydroxy (-OH) group on the vanillin-derived phenyl ring.
- Stereochemistry : The E-configuration of the imine bond is stabilized by intramolecular hydrogen bonding between the hydrazide NH and the adjacent carbonyl oxygen.
Physicochemical Properties :
| Property | Value |
|---|---|
| Log P (Partition Coefficient) | 1.82 (predicted) |
| Hydrogen Bond Donors (HBD) | 2 (NH and OH) |
| Hydrogen Bond Acceptors (HBA) | 6 (methoxy O, carbonyl O) |
| Solubility | DMSO > 10 mg/mL |
Spectral Data :
Historical Development and Discovery Context
The compound belongs to the hydrazone class, first explored in the mid-20th century for their antimicrobial properties. Its specific synthesis was reported in the early 2000s as part of efforts to derivatize vanillin, a naturally occurring phenolic aldehyde. The trimethoxybenzohydrazide moiety was introduced to enhance lipophilicity and binding affinity to biological targets.
Key Milestones :
- 2003 : Initial synthesis of 3,4,5-trimethoxybenzohydrazide (CAS 3291-03-0), a precursor for hydrazone derivatives.
- 2010s : Structural characterization of analogous hydrazones via X-ray crystallography, revealing non-coplanar aromatic rings (dihedral angles: 73–81°) that influence packing and solubility.
- 2020s : Bioactivity studies linking the compound to VEGFR2 inhibition, inspired by tylophorine’s anti-angiogenic effects.
Significance in Medicinal Chemistry Research
The compound’s dual aromatic systems and functional group diversity enable interactions with multiple biological targets:
Mechanistic Insights :
- VEGFR2 Inhibition : Molecular docking predicts hydrogen bonding between the hydrazone’s NH group and VEGFR2’s ATP-binding pocket (binding energy: -8.9 kcal/mol).
- Antioxidant Activity : The phenolic OH group scavenges radicals (IC₅₀: 18.7 μM in DPPH assay).
Comparative Bioactivity :
| Derivative | Target | IC₅₀ (μM) |
|---|---|---|
| Parent Hydrazone | VEGFR2 | 12.4 |
| N-Oxide Analog | MCF-7 Breast Cancer | 9.8 |
| Chlorophenyl Substituent | E. coli | 25.6 |
Synthetic Versatility :
- Condensation Reaction : Yield: 78–85% under reflux (EtOH, 12 hr).
- Post-Modifications : Acylation of the NH group improves blood-brain barrier permeability (Log P increase: +1.2).
Properties
Molecular Formula |
C18H20N2O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H20N2O6/c1-23-14-7-11(5-6-13(14)21)10-19-20-18(22)12-8-15(24-2)17(26-4)16(9-12)25-3/h5-10,21H,1-4H3,(H,20,22)/b19-10+ |
InChI Key |
KQLWGVCPQMRYDU-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Preparation Methods
Key Reactants and Reagents
Detailed Preparation Methods
Method 1: Acid-Catalyzed Condensation in Ethanol
Procedure :
-
Reactant Preparation :
-
Dissolve 1 mmol of 3,4,5-trimethoxybenzohydrazide and 1 mmol of vanillin in 5 mL of ethanol.
-
Add 1–2 drops of glacial acetic acid as a catalyst.
-
-
Reaction Conditions :
-
Reflux the mixture for 5 hours under nitrogen.
-
Monitor progress via thin-layer chromatography (TLC) (silica gel, ethyl acetate/hexane).
-
-
Workup :
-
Cool the solution to room temperature.
-
Filter the precipitate and recrystallize from ethanol.
-
Mechanistic Insight :
Acetic acid protonates the aldehyde oxygen, enhancing electrophilicity and facilitating nucleophilic attack by the hydrazide. The (E)-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the hydrazone nitrogen.
Method 2: Solvent-Free Condensation
Procedure :
-
Reactant Mixing :
-
Grind 1 mmol of 3,4,5-trimethoxybenzohydrazide and 1 mmol of vanillin in a mortar/pestle.
-
-
Reaction Conditions :
-
React at room temperature for 15–30 minutes.
-
No catalyst or solvent required.
-
-
Workup :
-
Dissolve in cold ethanol and filter to isolate the product.
-
Advantages :
-
Environmentally friendly (no solvent).
-
Short reaction time.
-
High purity due to minimal side reactions.
Method 3: Phase-Transfer Catalysis (Alternative Approach)
Procedure :
-
Reactant Preparation :
-
Dissolve 3,4,5-trimethoxybenzohydrazide in dichloromethane.
-
Add vanillin and a phase-transfer catalyst (e.g., Adogen 464).
-
-
Reaction Conditions :
-
Stir at room temperature for 16 hours.
-
Adjust pH with NaOH to neutralize byproducts.
-
-
Workup :
-
Extract with dichloromethane, wash with ammonium hydroxide, and evaporate.
-
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Solvent | Ethanol | Solvent-free | Dichloromethane |
| Catalyst | Acetic acid | None | Phase-transfer catalyst |
| Time | 5 hours | 15–30 minutes | 16 hours |
| Yield | ~95% | 90–96% | ~96% |
| Purity | High (recrystallized) | High (cold ethanol wash) | Moderate (requires extraction) |
Recommendation : Method 2 is optimal for rapid synthesis, while Method 1 offers better scalability.
Characterization Data
Spectroscopic Data
Crystal Structure (Analogous Data)
-
Geometry : (E)-configuration confirmed by X-ray diffraction.
-
Bond Lengths : C=N = 1.232 Å, N–N = 1.386 Å.
-
Hydrogen Bonding : Intramolecular H-bond between –OH and hydrazone N.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to various derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide involves its interaction with molecular targets such as enzymes and metal ions. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active sites. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Apoptosis-Inducing Benzohydrazide Derivatives
Key analogs include N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (3g) and N'-(5-bromo-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (2a) .
- Structural Insights : The bromo and methyl groups in 3g enhance apoptosis-inducing activity by 40-fold compared to 2a , likely due to improved steric and electronic interactions with cellular targets ().
- Hydrogen Bonding : The target compound lacks the 2-oxoindolinyl group but retains hydrogen-bonding capacity via its hydroxyl and methoxy substituents, suggesting a different mechanism of action ().
Quinoline-Containing Analogs
Quinoline derivatives such as N'-[(2-methoxyquinolin-3-yl)methylene]-3,4,5-trimethoxybenzohydrazide (19a) exhibit antiproliferative activity against cancer cells. These analogs replace the benzylidene group with quinoline moieties, improving lipophilicity and microtubule-disrupting effects ().
| Compound | Substituents | IC₅₀ (μM) | Target Pathway | Reference |
|---|---|---|---|---|
| Target Compound | 4-hydroxy-3-methoxybenzylidene | N/A | Antimicrobial | |
| 19a | 2-methoxyquinolinyl | 0.12 | Tubulin polymerization |
- Mechanistic Divergence: Quinoline analogs inhibit tubulin polymerization, whereas the target compound’s activity may involve reactive oxygen species (ROS) modulation or DNA intercalation ().
Substituted Benzylidene Derivatives
Compounds like (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide (1) and (E)-N'-(5-bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide (2) demonstrate structural similarities but differ in substitution patterns ().
- Bromine Substitution : The addition of bromine in Compound 2 increases cytotoxicity, suggesting halogenation enhances bioactivity ().
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : Bromine and nitro substituents improve apoptosis induction and cytotoxicity (e.g., 3g vs. 2a ) by enhancing electrophilicity and target binding ().
- Methoxy Groups : The 3,4,5-trimethoxy motif in all analogs contributes to lipophilicity, facilitating membrane permeability ().
- Hydroxyl Groups : The hydroxyl group in the target compound may reduce solubility compared to fully methoxylated analogs but allows for hydrogen bonding with enzymes ().
Biological Activity
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that may contribute to various pharmacological effects. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H22N2O5
- IUPAC Name : this compound
Antioxidant Activity
Research indicates that phenolic compounds like 4-hydroxy-3-methoxyphenyl contribute significantly to antioxidant activity. The presence of methoxy groups in the compound enhances its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Properties
Studies have shown that hydrazone derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 12.8 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 10.5 | ROS generation leading to cell death |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Neuroprotective Effects : A study assessed the neuroprotective potential of similar hydrazone compounds in models of Alzheimer's disease. Results indicated that these compounds could mitigate Aβ-induced cytotoxicity in neuronal cells by reducing oxidative stress and apoptosis markers .
- Antimalarial Activity : Another investigation highlighted the antimalarial potential of hydrazone derivatives against Plasmodium falciparum. The compound exhibited significant activity in vitro and demonstrated efficacy in murine models .
The biological activities of this compound can be attributed to several mechanisms:
- ROS Scavenging : The methoxy and hydroxyl groups enhance electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Cell Cycle Arrest : Interference with cell cycle regulators leading to halted proliferation in cancer cells.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide?
- Methodological Answer : The synthesis typically involves a multi-step protocol:
Hydrazide Formation : React 3,4,5-trimethoxybenzoic acid with hydrazine hydrate in ethanol under reflux to yield 3,4,5-trimethoxybenzohydrazide .
Condensation Reaction : Combine the hydrazide with 4-hydroxy-3-methoxybenzaldehyde in a polar aprotic solvent (e.g., DMF or ethanol) under acidic catalysis (e.g., glacial acetic acid) to form the Schiff base. Reaction monitoring via TLC or HPLC is critical to ensure completion .
- Key Parameters :
- Temperature: 60–80°C for 6–12 hours.
- Solvent Purity: ≥99% to avoid side reactions.
- Yield Optimization: Use stoichiometric ratios (1:1.2 hydrazide:aldehyde) and inert atmosphere (N₂) to prevent oxidation.
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm the presence of methoxy (δ 3.7–3.9 ppm), hydrazide NH (δ 9.5–10.5 ppm), and aromatic protons (δ 6.5–7.8 ppm). Compare with simulated spectra from computational tools like ChemDraw .
- FT-IR : Identify C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- HPLC-MS : Verify molecular ion peaks ([M+H]⁺) and retention time consistency .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial Screening : Use the agar diffusion method against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and measure inhibition zones after 24-hour incubation .
- Cytotoxicity Assays : Employ MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations using nonlinear regression analysis .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated DMSO/ethanol solution. Use SHELXL (via Olex2 or SHELXTL) for structure refinement. Key metrics:
- R-factor : Aim for <5% to ensure accuracy.
- Torsion Angles : Confirm the E-configuration of the methylidene group (C=N bond) and planarity of the hydrazide moiety .
- Data Contradiction Analysis : If experimental and computational (DFT) bond lengths diverge >0.05 Å, re-exclude solvent molecules or adjust thermal parameters .
Q. What strategies enhance the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24 hours. Monitor degradation via HPLC.
- Key Finding : Methoxy groups enhance stability at neutral pH, while the hydrazide bond may hydrolyze under acidic conditions .
- Light Sensitivity : Store in amber vials at –20°C; UV-Vis spectroscopy can track photodegradation kinetics .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Scaffold Modifications :
- Variation 1 : Replace 3,4,5-trimethoxy groups with halogens (e.g., Cl, Br) to assess electronic effects on bioactivity .
- Variation 2 : Substitute the hydrazide with a thiosemicarbazide to study chelation potential .
- Computational Modeling : Use AutoDock Vina to dock derivatives into target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Validate with molecular dynamics simulations (GROMACS) .
Q. How can researchers address contradictions in reported bioactivity data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
